molecular formula C37H41N3O8S2 B1251875 texas red-X

texas red-X

Cat. No.: B1251875
M. Wt: 719.9 g/mol
InChI Key: QOFZZTBWWJNFCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Texas red-X is an organic heteroheptacyclic compound. It has a role as a fluorochrome.

Scientific Research Applications

Cellular Imaging

Texas Red-X is extensively used for labeling proteins and antibodies in cellular imaging applications. It is particularly effective when conjugated to antibodies for visualizing cellular structures and processes. The dye has an excitation maximum around 595 nm and an emission maximum at 613 nm, making it suitable for use with various laser systems in fluorescence microscopy .

Key Features:

  • High Brightness: this compound conjugates offer brighter fluorescence compared to other red-fluorescent dyes, which enhances visibility in imaging applications .
  • Reduced Background Interference: The spectral properties of this compound allow for minimal overlap with other commonly used fluorophores, facilitating multi-color imaging .

Fluorescence Resonance Energy Transfer (FRET)

This compound plays a crucial role in FRET experiments, where it serves as an acceptor dye. FRET is a powerful technique used to study molecular interactions at close distances (typically 1-10 nm). In studies involving DNA structures, this compound has been shown to improve the efficiency of energy transfer when paired with suitable donor dyes .

Applications in FRET:

  • Enhancing Quantum Yield: The presence of surfactants can enhance the quantum yield of this compound in FRET systems, improving overall detection sensitivity .
  • Orientation Averaging: The seven-atom aminohexanoyl spacer in this compound conjugates helps reduce steric hindrance, allowing for better orientation averaging during FRET measurements .

Oligonucleotide Labeling

This compound is frequently used for labeling oligonucleotides in various genomic applications. Its reactive succinimidyl ester form allows for efficient conjugation to amino-modified oligonucleotides, making it ideal for applications like PCR, sequencing, and hybridization assays .

Specifications:

  • Molecular Weight: 881 g/mol
  • Extinction Coefficient: 80,000 at absorbance maximum
  • Applications: Suitable for both DNA and RNA oligonucleotide labeling .

High-Performance Liquid Chromatography (HPLC)

In analytical chemistry, this compound has been utilized as a fluorescent tracer in HPLC methods. Its strong fluorescent properties make it an excellent choice for detecting compounds in complex mixtures, such as pharmaceutical samples or traditional Chinese medicine .

Case Study Example:

  • A study demonstrated the successful application of this compound succinimidyl ester in developing sensitive HPLC-FLD methods for analyzing enantiomers of metoprolol and its metabolites. This method achieved high sensitivity and specificity, highlighting the utility of this compound in pharmaceutical analysis .

Q & A

Basic Research Questions

Q. How can Texas Red-X be effectively conjugated to proteins or antibodies while minimizing hydrolysis and solubility challenges?

this compound succinimidyl ester is preferred over sulfonyl chloride derivatives due to its enhanced stability and solubility. The seven-atom aminocaproyl spacer ("X") reduces steric hindrance and improves conjugation efficiency . Methodology :

  • Dissolve this compound succinimidyl ester in anhydrous DMF to avoid hydrolysis.
  • Adjust the reaction pH to 8.3–9.0 (e.g., using 0.1 M sodium bicarbonate) for optimal amine reactivity.
  • Purify conjugates via size-exclusion chromatography or dialysis to remove unreacted dye .

Q. What are the spectral properties of this compound, and how do they compare to traditional Texas Red?

this compound exhibits excitation/emission maxima at ~595/615 nm, identical to Texas Red. However, the "X" spacer reduces fluorescence quenching caused by biomolecular interactions, improving brightness in conjugates . Validation : Use fluorescence spectrometry to confirm emission spectra and compare signal intensity between Texas Red and this compound conjugates under identical imaging conditions .

Q. How should this compound be stored to maintain stability for long-term experiments?

Store lyophilized this compound at ≤–20°C, protected from light and moisture. For working solutions, use anhydrous DMF and avoid aqueous buffers until conjugation to prevent hydrolysis .

Advanced Research Questions

Q. How can this compound be optimized for multiplex imaging with other fluorophores (e.g., Alexa Fluor 488 or 594)?

this compound is compatible with blue/green-emitting dyes (e.g., FITC, Alexa Fluor 488) due to minimal spectral overlap. For sequential imaging, use narrow-bandpass filters to isolate emission signals. Experimental Design :

  • Perform spectral unmixing using reference controls to correct for bleed-through.
  • Validate specificity via single-label controls and antibody titration .

Q. What experimental factors contribute to variability in this compound emission intensity across cell types?

Variability may arise from differences in cellular autofluorescence, pH-dependent quenching, or uneven dye-to-protein ratios. Mitigation Strategies :

  • Use this compound conjugates with consistent dye-to-protein ratios (e.g., 2–4:1) quantified by absorbance at 595 nm.
  • Include negative controls (e.g., unlabeled cells) to subtract background fluorescence .

Q. How does the "X" spacer in this compound influence Förster Resonance Energy Transfer (FRET) efficiency in proximity assays?

The spacer increases the distance between this compound and its FRET partner, reducing unintended energy transfer. Protocol Optimization :

  • Pair this compound with a donor fluorophore (e.g., Cy3) and calculate FRET efficiency using acceptor photobleaching or ratiometric methods.
  • Compare results with non-spacer-containing dyes to quantify spacer-induced changes .

Q. What are the limitations of this compound in live-cell imaging, and how can they be addressed?

this compound succinimidyl ester requires cell permeabilization for intracellular labeling, limiting live-cell applications. Alternative Approaches :

  • Use this compound Tyramide for signal amplification in fixed cells.
  • For live-cell tracking, employ cell-permeable derivatives (e.g., this compound methylacrylate) or microinjection .

Q. Data Analysis and Reproducibility

Q. How should researchers handle discrepancies in this compound fluorescence intensity between replicate experiments?

Normalize signals to internal controls (e.g., housekeeping protein conjugates) and standardize imaging parameters (e.g., laser power, exposure time). Statistical Validation :

  • Use coefficient of variation (CV) analysis to assess technical variability.
  • Report dye-to-protein ratios and purification methods to enhance reproducibility .

Q. What methods are recommended for validating this compound conjugate specificity in complex biological samples?

  • Perform blocking experiments with excess unlabeled primary antibody.
  • Use knockout cell lines or siRNA knockdown to confirm target-specific labeling .

Properties

IUPAC Name

5-(5-carboxypentylsulfamoyl)-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H41N3O8S2/c41-32(42)12-2-1-3-15-38-49(43,44)25-13-14-26(31(22-25)50(45,46)47)33-29-20-23-8-4-16-39-18-6-10-27(34(23)39)36(29)48-37-28-11-7-19-40-17-5-9-24(35(28)40)21-30(33)37/h13-14,20-22,38H,1-12,15-19H2,(H-,41,42,45,46,47)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFZZTBWWJNFCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)NCCCCCC(=O)O)S(=O)(=O)[O-])CCC7
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H41N3O8S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601099599
Record name 1H,5H,11H,15H-Xantheno[2,3,4-ij:5,6,7-i'j′]diquinolizin-18-ium, 9-[4-[[(5-carboxypentyl)amino]sulfonyl]-2-sulfophenyl]-2,3,6,7,12,13,16,17-octahydro-, inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601099599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

719.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199745-67-0
Record name 1H,5H,11H,15H-Xantheno[2,3,4-ij:5,6,7-i'j′]diquinolizin-18-ium, 9-[4-[[(5-carboxypentyl)amino]sulfonyl]-2-sulfophenyl]-2,3,6,7,12,13,16,17-octahydro-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199745-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H,5H,11H,15H-Xantheno[2,3,4-ij:5,6,7-i'j′]diquinolizin-18-ium, 9-[4-[[(5-carboxypentyl)amino]sulfonyl]-2-sulfophenyl]-2,3,6,7,12,13,16,17-octahydro-, inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601099599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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